molecular formula C9H10Cl2 B8761136 3,6-Bis(chloromethyl)toluene CAS No. 2387-18-0

3,6-Bis(chloromethyl)toluene

Cat. No.: B8761136
CAS No.: 2387-18-0
M. Wt: 189.08 g/mol
InChI Key: AUZOUQPAAITHQE-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)toluene is a chlorinated aromatic compound featuring two chloromethyl (-CH₂Cl) groups at the 3- and 6-positions of a toluene backbone (methyl-substituted benzene). This structure confers reactivity at the chloromethyl sites, enabling participation in nucleophilic substitution or polymerization reactions. For example, compounds like 2,4-bis(chloromethyl)toluene (CAS 2735-05-9) and 2,6-bis(chloromethyl)-4-methylphenol share functional similarities, such as halogen reactivity and applications in synthesizing esters or polymers .

Properties

CAS No.

2387-18-0

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2-methylbenzene

InChI

InChI=1S/C9H10Cl2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5-6H2,1H3

InChI Key

AUZOUQPAAITHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3,6-bis(chloromethyl)toluene with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Reactivity
This compound Not provided C₉H₁₀Cl₂ ~189.08 (calc.) 3,6 (meta) High reactivity at Cl sites; potential for crosslinking or esterification
2,4-Bis(chloromethyl)toluene 2735-05-9 C₉H₁₀Cl₂ 189.082 2,4 (ortho/para) Used in polymer synthesis; steric hindrance at ortho position reduces reaction rates compared to para
2,6-Bis(chloromethyl)-4-methylphenol Not provided C₈H₈Cl₂O ~207.06 (calc.) 2,6 (ortho) + phenolic OH Water-insoluble; reacts with carboxylic acid salts without protecting the OH group
3,5-Bis(bromomethyl)phenol Commercial C₇H₆Br₂O ~297.93 (calc.) 3,5 (meta) + phenolic OH Bromine’s higher leaving-group ability enhances nucleophilic substitution vs. chlorine analogs

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